1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
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Overview
Description
1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that features a fluorine atom, a pyrazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-methyl-1H-pyrazole with a fluorinated alcohol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol .
Scientific Research Applications
1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(4-Methyl-1H-pyrazol-1-yl)propan-2-ol: Lacks the fluorine atom, affecting its reactivity and properties.
1-Fluoro-3-(1H-pyrazol-1-yl)propan-2-ol: Similar but without the methyl group on the pyrazole ring.
Uniqueness: 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H11FN2O |
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Molecular Weight |
158.17 g/mol |
IUPAC Name |
1-fluoro-3-(4-methylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H11FN2O/c1-6-3-9-10(4-6)5-7(11)2-8/h3-4,7,11H,2,5H2,1H3 |
InChI Key |
DTIYNBWLPJGRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(CF)O |
Origin of Product |
United States |
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